3-Fluoro-4-(propane-2-sulfonamido)benzoic acid
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Overview
Description
3-Fluoro-4-(propane-2-sulfonamido)benzoic acid is an organic compound characterized by the presence of a fluorine atom, a sulfonamide group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-(propane-2-sulfonamido)benzoic acid typically involves multiple stepsThe reaction conditions often require the use of specific reagents and catalysts to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-(propane-2-sulfonamido)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The fluorine atom and sulfonamide group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted benzoic acid derivatives .
Scientific Research Applications
3-Fluoro-4-(propane-2-sulfonamido)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-(propane-2-sulfonamido)benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic pathways. The fluorine atom can enhance the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-Fluorobenzoic acid: Similar in structure but lacks the sulfonamide group.
4-Fluoro-3-nitrobenzoic acid: Contains a nitro group instead of a sulfonamide group.
Benzoic acid derivatives: Various derivatives with different substituents on the benzene ring.
Uniqueness
This combination is not commonly found in other benzoic acid derivatives, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C10H12FNO4S |
---|---|
Molecular Weight |
261.27 g/mol |
IUPAC Name |
3-fluoro-4-(propan-2-ylsulfonylamino)benzoic acid |
InChI |
InChI=1S/C10H12FNO4S/c1-6(2)17(15,16)12-9-4-3-7(10(13)14)5-8(9)11/h3-6,12H,1-2H3,(H,13,14) |
InChI Key |
AEFQTBKURSAIHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=O)(=O)NC1=C(C=C(C=C1)C(=O)O)F |
Origin of Product |
United States |
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